molecular formula C10H13BrO B1522343 1-Bromo-2-methyl-4-propoxybenzene CAS No. 1133116-39-8

1-Bromo-2-methyl-4-propoxybenzene

Cat. No.: B1522343
CAS No.: 1133116-39-8
M. Wt: 229.11 g/mol
InChI Key: OVTXNCOKSQVUIW-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-propoxybenzene is a chemical compound with the molecular formula C10H13BrO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromo, methyl, and propoxy substituents . The InChI code for this compound is 1S/C10H13BrO/c1-3-6-12-9-4-5-10 (11)8 (2)7-9/h4-5,7H,3,6H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 229.12 . It is a liquid at room temperature and has a storage temperature of 2-8°C . The compound has a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Thermo Physical Properties Measurement

1-Bromo-2-methyl-4-propoxybenzene, like other bromobenzene derivatives, can be used in studying the thermo-physical properties of binary liquid mixtures. For example, research conducted on 1,4-dioxane with Bromobenzene at different temperatures and pressures provides insights into their viscosities and densities. This kind of study helps understand molecular interactions in mixtures and is beneficial for tailoring nonlinear models to derive binary coefficients (Ramesh, YunusM.Y., & Ramesh, 2015).

Crystal Structure Analysis

Compounds such as 1-bromo-4-methylselenobenzene, closely related to this compound, are significant in crystallography. Their crystal structure can be determined by methods like X-ray crystallography. Understanding these structures is crucial for the analysis of molecular interactions and packing in crystals, contributing to material science and chemistry (Sørensen & Stuhr-Hansen, 2009).

Synthesis of Intermediates for Various Applications

Bromobenzene derivatives are used in synthesizing intermediates for medicinal agents, organic dyes, and electroluminescent materials. For instance, the synthesis of 1-Bromo-2,4-dinitrobenzene from bromobenzene demonstrates its role as an intermediate in diverse applications. This involves process optimizations to achieve high yields and purity, beneficial for pharmaceutical and materials science industries (Xuan et al., 2010).

Applications in Organic Synthesis

Bromobenzene derivatives play a critical role in organic synthesis. For example, the study of bromination of certain benzene derivatives and their conversion into valuable compounds like sulfur-functionalized benzoquinones showcases the utility of bromobenzene derivatives in synthesizing complex organic molecules. This has implications for developing new pharmaceuticals and organic compounds (Aitken et al., 2016).

Polymer Solar Cells Improvement

This compound-related compounds, such as 1-Bromo-4-Nitrobenzene, are explored for improving the efficiency of polymer solar cells. The addition of these compounds can enhance power conversion efficiency by optimizing electron transfer processes. This research contributes significantly to the development of more efficient and sustainable solar energy technologies (Fu et al., 2015).

Mechanism of Action

The mechanism of action for 1-Bromo-2-methyl-4-propoxybenzene is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Properties

IUPAC Name

1-bromo-2-methyl-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTXNCOKSQVUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675016
Record name 1-Bromo-2-methyl-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-39-8
Record name 1-Bromo-2-methyl-4-propoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-methyl-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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